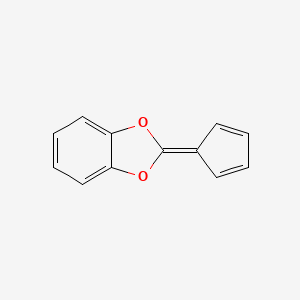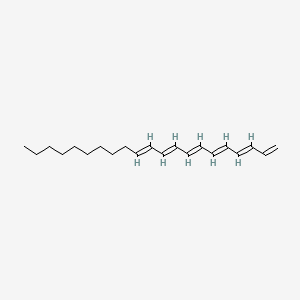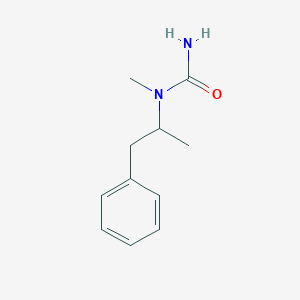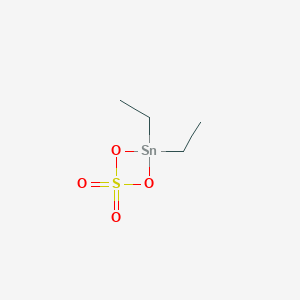
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.
Mecanismo De Acción
The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.
4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.
Uniqueness
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
45734-35-8 |
|---|---|
Fórmula molecular |
C4H10O4SSn |
Peso molecular |
272.90 g/mol |
Nombre IUPAC |
4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
Clave InChI |
LLPJDKRYOSSXKY-UHFFFAOYSA-L |
SMILES canónico |
CC[Sn]1(OS(=O)(=O)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
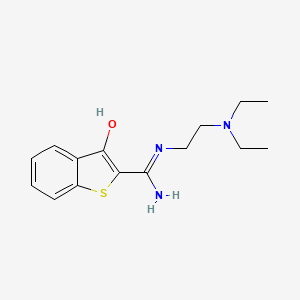
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
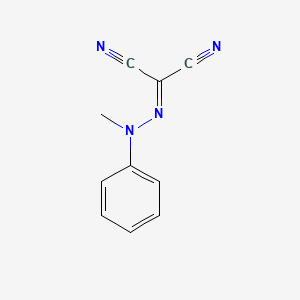
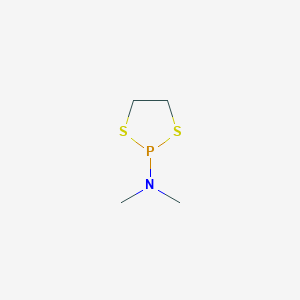
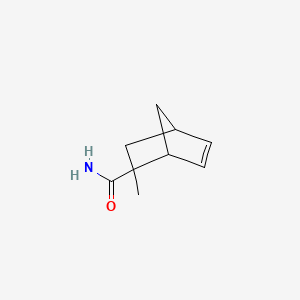
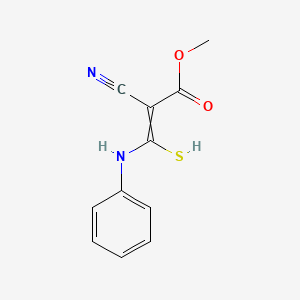
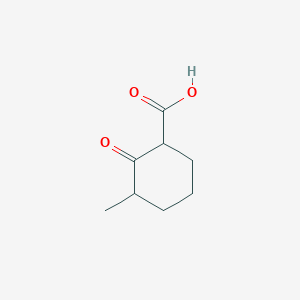
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
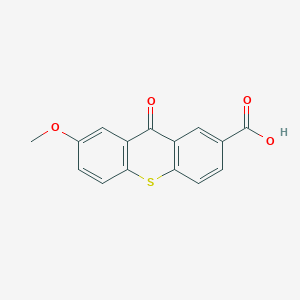
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
